[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone JWH 018 is a potent, synthetic cannabinoid which has been identified in herbal blends and incense. (±)-JWH 018 N-(2-hydroxypentyl) metabolite is a potential metabolite of JWH 018. Monohydroxylation of the alkyl side chain of JWH 018 occurs through cytochrome P450 action, resulting in metabolites, like (±)-JWH 018 N-(2-hydroxypentyl) metabolite, that may be detectable in serum and, subsequently, in urine. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1936529-84-8
VCID: VC0126058
InChI: InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3
SMILES: CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Molecular Formula: C24H23NO2
Molecular Weight: 357.4 g/mol

[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 1936529-84-8

Cat. No.: VC0126058

Molecular Formula: C24H23NO2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone - 1936529-84-8

Specification

Description JWH 018 is a potent, synthetic cannabinoid which has been identified in herbal blends and incense. (±)-JWH 018 N-(2-hydroxypentyl) metabolite is a potential metabolite of JWH 018. Monohydroxylation of the alkyl side chain of JWH 018 occurs through cytochrome P450 action, resulting in metabolites, like (±)-JWH 018 N-(2-hydroxypentyl) metabolite, that may be detectable in serum and, subsequently, in urine. This product is intended for forensic purposes.
CAS No. 1936529-84-8
Molecular Formula C24H23NO2
Molecular Weight 357.4 g/mol
IUPAC Name [1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3
Standard InChI Key ICOUPJBNCNTOKV-UHFFFAOYSA-N
SMILES CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Canonical SMILES CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator